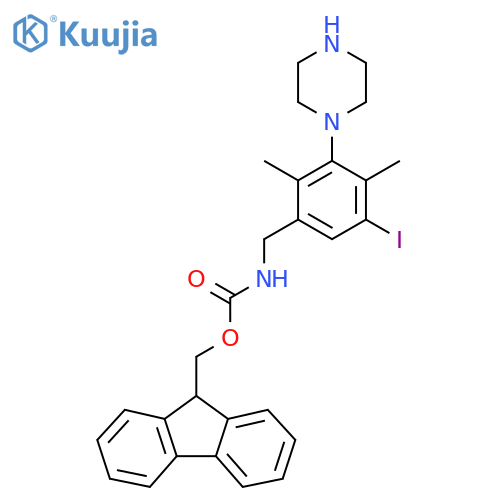

Cas no 2418669-02-8 ((9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate)

2418669-02-8 structure

商品名:(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl N-{[5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenyl]methyl}carbamate

- EN300-26630859

- 2418669-02-8

- (9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate

-

- インチ: 1S/C28H30IN3O2/c1-18-20(15-26(29)19(2)27(18)32-13-11-30-12-14-32)16-31-28(33)34-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,15,25,30H,11-14,16-17H2,1-2H3,(H,31,33)

- InChIKey: LAVUSASALBBBRE-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(C)=C(C=1C)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 567.13827g/mol

- どういたいしつりょう: 567.13827g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 34

- 回転可能化学結合数: 6

- 複雑さ: 665

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 53.6Ų

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26630859-1.0g |

(9H-fluoren-9-yl)methyl N-{[5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenyl]methyl}carbamate |

2418669-02-8 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26630859-1g |

(9H-fluoren-9-yl)methyl N-{[5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenyl]methyl}carbamate |

2418669-02-8 | 1g |

$0.0 | 2023-09-12 |

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2418669-02-8 ((9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate) 関連製品

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬